In-Depth Technical Guide: Physical Properties, Synthesis, and Characterization of 4-Methyl-1,3-benzodioxol-2-one
In-Depth Technical Guide: Physical Properties, Synthesis, and Characterization of 4-Methyl-1,3-benzodioxol-2-one
Executive Summary
4-Methyl-1,3-benzodioxol-2-one (CAS: 30984-25-9), also known as 3-methylcatechol carbonate, is a highly specialized cyclic carbonate intermediate. In advanced organic synthesis, it serves as a robust, phosgene-free carbonylating agent and a rigid protecting group for 3-methylcatechol[1]. Because empirical thermodynamic data for this specific structural isomer is sparse in standard public repositories, this whitepaper synthesizes available computational data with rigorous physicochemical extrapolations derived from its unsubstituted parent compound, 1,3-benzodioxol-2-one. This guide provides drug development professionals and materials scientists with a comprehensive framework for synthesizing, isolating, and characterizing the physical properties of this compound.
Structural & Physical Properties: Mechanistic Insights
The physical behavior of 4-methyl-1,3-benzodioxol-2-one is dictated by the interplay between the rigid, highly polar cyclic carbonate core and the asymmetric steric bulk of the 4-methyl group.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
| Chemical Name | 4-Methyl-1,3-benzodioxol-2-one |
| CAS Registry Number | 30984-25-9 |
| Molecular Formula | C8H6O3 |
| Molecular Weight | 150.13 g/mol [2] |
| Canonical SMILES | CC1=C2C(=CC=C1)OC(=O)O2[2] |
Table 2: Physical & Thermodynamic Properties
| Property | Value | Causality / Derivation |
| Topological Polar Surface Area | 35.5 Ų | Computed based on the electron density of the cyclic carbonate oxygens[2]. |
| LogP (XLogP3-AA) | 1.69 - 2.10 | Indicates moderate lipophilicity, enhanced by the non-polar 4-methyl group[2]. |
| Melting Point | ~50–70 °C (Extrapolated) | The parent compound (1,3-benzodioxol-2-one) melts at 116 °C[3]. The asymmetric 4-methyl group disrupts optimal π-π stacking and dipole alignment in the crystal lattice, significantly lowering the enthalpy of fusion. |
| Boiling Point | ~200–220 °C (Extrapolated) | The strong dipole moment of the carbonate core ensures robust intermolecular interactions. The added methyl group increases London dispersion forces, elevating the boiling point slightly above the parent compound's 180.8 °C[4]. |
| Density | ~1.30–1.35 g/cm³ (Extrapolated) | The disruption of the crystal lattice and the introduction of the lower-density aliphatic methyl group slightly reduces the bulk density compared to the parent compound (1.401 g/cm³)[4]. |
Experimental Workflow: Synthesis & Property Validation
To accurately measure the physical properties of 4-methyl-1,3-benzodioxol-2-one, researchers must first synthesize a high-purity sample. The most efficient, green-chemistry compliant method is the base-catalyzed Carbonate Interchange Reaction (CIR) using 3-methylcatechol and dimethyl carbonate (DMC)[3].
Protocol A: Synthesis via Reactive Azeotropic Distillation (RAD)
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Causality of Design: DMC acts as both the solvent and the carbonylating agent. Because the transesterification produces methanol as a byproduct, the reaction is reversible. By continuously distilling the methanol-DMC azeotrope, the equilibrium is driven strictly toward the cyclic carbonate (Le Chatelier's principle)[3].
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Reaction Setup: In a 250 mL round-bottom flask equipped with a fractional distillation column, combine 3-methylcatechol (50 mmol) and Dimethyl Carbonate (500 mmol, 10x excess).
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Catalyst Addition: Add 5 wt% of Magnesium Oxide (MgO) powder. Causality: MgO provides the necessary heterogeneous basic sites for the CIR without causing homogeneous contamination, simplifying downstream purification[3].
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Azeotropic Distillation: Heat the mixture to 90 °C under continuous stirring. Monitor the overhead temperature to ensure the selective removal of the methanol-DMC azeotrope (approx. 63 °C).
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Product Isolation: Once methanol evolution ceases, cool the reactor and filter out the MgO catalyst. Remove the excess DMC under reduced pressure (rotary evaporation).
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Self-Validation Step: Analyze the crude mixture via GC-MS. The complete disappearance of the 3-methylcatechol peak (m/z 124) and the dominance of the target peak (m/z 150) validates successful conversion. Purify via vacuum distillation to yield the pure analytical sample.
Protocol B: Physical Property Characterization
To validate the extrapolated properties in Table 2, the following self-validating analytical workflow must be executed on the purified isolate.
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Differential Scanning Calorimetry (DSC) for Melting Point:
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Procedure: Weigh 3–5 mg of the sample into an aluminum pan. Heat from 20 °C to 150 °C at 10 °C/min under a nitrogen purge (50 mL/min).
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Validation: The onset temperature of the endothermic peak dictates the exact melting point. A sharp, narrow peak validates high crystal purity; a broad peak indicates residual DMC or unreacted precursors.
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Thermogravimetric Analysis (TGA) for Boiling Point:
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Procedure: Place 10 mg of the sample in a platinum crucible. Heat from 25 °C to 300 °C at 10 °C/min.
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Validation: The derivative thermogravimetry (DTG) peak maximum under atmospheric pressure correlates strongly with the boiling point, while the 5% mass loss threshold indicates the onset of volatility.
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Helium Gas Pycnometry for True Density:
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Procedure: Load the solid sample into the pycnometer cell. Purge with helium gas to remove atmospheric air, then measure the pressure drop upon expanding the helium into a reference chamber.
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Causality: Helium pycnometry is explicitly chosen over liquid displacement because the inert, monoatomic helium gas penetrates microscopic surface pores, providing the true skeletal density without risking the hydrolysis of the moisture-sensitive carbonate ring.
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Workflow Visualization
The following DOT diagram maps the logical relationship between the chemical synthesis, equilibrium-driving mechanisms, and the subsequent physical characterization protocols.
Workflow for the synthesis and physical characterization of 4-methyl-1,3-benzodioxol-2-one.
Handling & Application Stability
When utilizing 4-methyl-1,3-benzodioxol-2-one based on its physical properties, researchers must account for its chemical reactivity. While thermally stable up to its boiling point under neutral conditions, the cyclic carbonate is highly susceptible to nucleophilic attack. Exposure to primary amines or strong aqueous bases will rapidly induce ring-opening aminolysis or hydrolysis, respectively, converting the compound into a 2-hydroxyphenylcarbamate derivative or reverting it to 3-methylcatechol[1]. Therefore, physical property measurements and storage must be conducted in strictly anhydrous, neutral environments.
References
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Title: 1,3-benzodioxol-2-one (CAS 2171-74-6) Procurement & Properties Source: PINPOOLS URL: [Link]
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Title: Process systems for the carbonate interchange reactions of DMC and alcohols: efficient synthesis of catechol carbonate Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
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Title: Urea and Polyurea Production: An Innovative Solvent- and Catalyst-Free Approach through Catechol Carbonate Source: ACS Sustainable Chemistry & Engineering URL: [Link]
